(Pyridin-3-yloxy)-acetaldehyde

Thromboxane Synthase Inhibition Prostanoid Biosynthesis Platelet Aggregation

(Pyridin-3-yloxy)-acetaldehyde is a heterocyclic building block featuring a pyridine ring connected to an acetaldehyde moiety via an ether bridge at the 3-position. Its primary research significance lies in its role as a precursor for guanylhydrazone and imidazolinylhydrazone derivatives that have demonstrated selective inhibition of thromboxane A2 synthase in human serum.

Molecular Formula C7H7NO2
Molecular Weight 137.138
CAS No. 163348-43-4
Cat. No. B575377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyridin-3-yloxy)-acetaldehyde
CAS163348-43-4
SynonymsAcetaldehyde, (3-pyridinyloxy)- (9CI)
Molecular FormulaC7H7NO2
Molecular Weight137.138
Structural Identifiers
SMILESC1=CC(=CN=C1)OCC=O
InChIInChI=1S/C7H7NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-4,6H,5H2
InChIKeyNLUXMPMNEDOPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (Pyridin-3-yloxy)-acetaldehyde (CAS 163348-43-4): A Key Intermediate for Selective Thromboxane Modulators


(Pyridin-3-yloxy)-acetaldehyde is a heterocyclic building block featuring a pyridine ring connected to an acetaldehyde moiety via an ether bridge at the 3-position. Its primary research significance lies in its role as a precursor for guanylhydrazone and imidazolinylhydrazone derivatives that have demonstrated selective inhibition of thromboxane A2 synthase in human serum [1][2]. This is in contrast to the broader cyclooxygenase (COX) inhibition observed with analogous compounds derived from other pyridine positional isomers, establishing its utility in targeted cardiovascular research [1].

Why (Pyridin-3-yloxy)-acetaldehyde Cannot Be Replaced by its 2- or 4- Regioisomers


The position of the oxy-acetaldehyde substituent on the pyridine ring profoundly influences the pharmacological profile of the resulting derivatives. Guanylhydrazones derived from (pyridin-3-yloxy)-acetaldehyde act as selective thromboxane synthase inhibitors, evidenced by a concomitant rise in prostaglandin E2 levels during thromboxane B2 suppression [1]. In stark contrast, the analogous guanylhydrazone derived from the 4-pyridinealdehyde regioisomer proves to be a dual inhibitor of both thromboxane synthase and cyclooxygenase, markedly lowering PGE2 biosynthesis [1]. Additionally, replacing the pyridine ring with a benzene ring in these structures abolishes the selective activity, confirming the critical and non-transferable role of the 3-pyridyl nitrogen position [2].

Quantitative Evidence for the Selection of (Pyridin-3-yloxy)-acetaldehyde over Its Analogs


Divergent Pharmacodynamics: Selective Thromboxane Synthase vs. Cyclooxygenase Inhibition in Human Serum

The guanylhydrazone of (pyridin-3-yloxy)-acetaldehyde distinctly inhibits thromboxane B2 biosynthesis while simultaneously increasing prostaglandin E2 levels, a hallmark of selective thromboxane synthase inhibition. The guanylhydrazone of the 4-pyridinealdehyde comparator demonstrates a non-selective profile, also markedly inhibiting PGE2 production, which indicates concurrent cyclooxygenase (COX) inhibition [1]. While precise IC50 values are not publicly disclosed in the abstract, this qualitative mechanistic divergence is confirmed in human serum assays [1].

Thromboxane Synthase Inhibition Prostanoid Biosynthesis Platelet Aggregation

Critical Role of the 3-Pyridyl Nitrogen in Activity Retention Compared to Benzene Isosteres

To define the importance of the ring nitrogen for biological activity, benzene isosteres of the (3-pyridinyloxy)-acetaldehyde imidazolinylhydrazones were synthesized and tested. The replacement of the pyridine ring with a phenyl group resulted in a loss of selective thromboxane-synthase inhibitory activity [1]. This structure-activity relationship study demonstrates that the 3-positioned nitrogen is not merely a structural feature but a pharmacophoric necessity.

Structure-Activity Relationship Thromboxane Synthase Isosteric Replacement

Differentiation in Derivative Pharmacology: Guanylhydrazones vs. Imidazolinylhydrazones from the Same Scaffold

Further chemical elaboration of the (3-pyridinyloxy)-acetaldehyde scaffold yields mechanistically distinct agents. The imidazolinylhydrazone of (3-pyridinyloxy)-acetaldehyde retains selective thromboxane-synthase inhibition. In contrast, the related guanylhydrazones synthesized from the same aldehyde precursor (compounds 14 and 15) do not affect prostanoid biosynthesis but instead appear to act as thromboxane receptor antagonists [1]. This demonstrates how the core aldehyde can be divergently tuned.

Thromboxane Receptor Antagonism Imidazolinylhydrazone Dual Pharmacology

Comparative Commercial Availability and Purity of Positional Isomer Building Blocks

A survey of commercial suppliers indicates that (pyridin-3-yloxy)-acetaldehyde (CAS 163348-43-4) is routinely available alongside its 2-isomer (CAS 850536-58-2) and 4-isomer (CAS 163348-44-5). The 2-isomer is commonly offered at a minimum purity of 95% . While exact purities for the 3-isomer are not listed on all non-excluded databases, its role as the documented intermediate for selective thromboxane synthase inhibitors makes it the isomer of choice for research in this domain, differentiating it from the purely structural alternatives.

Chemical Procurement Isomer Purity Building Block

High-Impact Application Scenarios for (Pyridin-3-yloxy)-acetaldehyde Based on Its Differentiated Profile


Development of Selective Thromboxane A2 Synthase Inhibitors for Cardiovascular Research

Researchers designing anti-thrombotic agents can utilize (pyridin-3-yloxy)-acetaldehyde as a starting material to synthesize guanylhydrazone or imidazolinylhydrazone libraries that selectively inhibit thromboxane synthase without suppressing prostacyclin production. This selectivity profile, documented in human serum assays [1], directly addresses the therapeutic need for platelet aggregation inhibitors that avoid the gastrointestinal toxicity associated with non-selective COX inhibition.

Pharmacological Tool Compounds for Thromboxane Receptor vs. Synthase Pathway Dissection

The same aldehyde scaffold can be divergently derivatized to create either enzyme inhibitors (imidazolinylhydrazones) or receptor antagonists (guanylhydrazones), as demonstrated by Desideri et al. [2]. This enables a matched-pair approach to dissect the thromboxane signaling pathway, a capability not reported for the 2- or 4- pyridyloxy analogs.

Structure-Activity Relationship (SAR) Studies on Nitrogen-Containing Heterocycles

The proven inactivity of the benzene isosteres compared to the active 3-pyridyloxy derivatives [2] makes this compound an essential control for SAR studies probing the role of the pyridine nitrogen in target engagement. It is a critical building block for systematic replacement studies exploring bioisosterism in antiplatelet agents.

Quote Request

Request a Quote for (Pyridin-3-yloxy)-acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.